molecular formula C25H30O5 B153427 2,7-DI-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid CAS No. 130525-39-2

2,7-DI-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid

Cat. No. B153427
M. Wt: 410.5 g/mol
InChI Key: VJSNHUACDSJJCU-UHFFFAOYSA-N
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Description

2,7-Di-tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid is a molecular cleft that exhibits a unique crystal and molecular structure. It crystallizes as a cyclic, hydrogen-bonded dimer with a layered 2D structure in the solid state. This compound is characterized by its bulky alkyl substituents, which are tert-butyl and methyl groups, and its xanthene backbone .

Synthesis Analysis

Although the provided data does not include specific details on the synthesis of 2,7-di-tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid, it is likely that its synthesis involves the introduction of tert-butyl and methyl groups into the xanthene moiety. The synthesis process would require careful control to ensure the correct placement of these bulky groups without causing steric hindrance that could prevent the formation of the desired compound .

Molecular Structure Analysis

The molecular structure of 2,7-di-tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid has been determined through crystallographic analysis. The compound crystallizes in the triclinic space group Pī, with specific cell parameters indicating a well-defined crystalline form. The molecule forms a dimer held together by O–H······O hydrogen bonds involving the carboxyl groups, which interact through a cyclic hydrogen-bonded motif .

Chemical Reactions Analysis

The data does not provide explicit information on the chemical reactions involving 2,7-di-tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid. However, given the presence of carboxylic acid groups, it can be inferred that this compound could participate in typical acid-base reactions, esterification, and could also be involved in the formation of amides with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,7-di-tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid can be inferred from thermochemical studies. These studies provide insights into the thermodynamic properties of the compound in both condensed and gas states. The introduction of bulky alkyl groups into the xanthene moiety significantly affects the compound's properties, such as its enthalpy of formation. Computational calculations, such as those using the G3(MP2)//B3LYP composite method, can be used to predict these properties and understand the energetic effects of substituent groups on the xanthene backbone .

Scientific Research Applications

Crystal and Molecular Structure

The crystal and molecular structure of 2,7-Di-Tert-Butyl-9,9-Dimethyl-4,5-Xanthenedicarboxylic acid reveals its utility in forming cyclic, hydrogen-bonded dimers, which contribute to a 2D layered structure in solid state. This aspect is crucial for understanding its interactions in various chemical environments (MacGillivray & Siebke, 2001).

Cooperative Structural Effects in Molecular Recognition

The compound demonstrates significant cooperative structural effects, involving multiple forces like O-H...O, O-H...N, and C-H...O hydrogen bonds. This makes it a valuable component in organic assemblies, particularly in recognizing guests in coplanar orientations (MacGillivray, Siebke, & Reid, 2001).

Use in Macrocyclic Structures

It serves as a building block in the formation of macrocyclic structures, particularly in complexes involving rhodium cages. This application is crucial for the development of new materials with specific molecular architectures (Bonar-Law, Bickley, Femoni, & Steiner, 2000).

Application in Organic Synthesis

This compound is integral in oxidative addition reactions in organic synthesis. For example, it has been used in the formation of rhodacyclopentadiene complexes, which are important for catalyzing cyclotrimerization reactions (Uchimura, Ito, Iwasa, & Nishiyama, 2007).

Complexation in Molecular Clefts

2,7-Di-Tert-Butyl-9,9-Dimethyl-4,5-Xanthenedicarboxylic acid is used for constructing molecular hosts capable of complexing sizable guests. Its intramolecular hydrogen bonds help in organizing binding sites, contributing to its utility in supramolecular chemistry (Nowick, Ballester, Ebmeyer, & Rebek, 1990).

Thermochemical Studies

Thermochemical properties of this compound have been extensively studied, providing insights into its reactivity and stability under different conditions. Such studies are critical for its application in materials science and chemical engineering (Freitas, Gomes, & Silva, 2017).

Use in Chiral Bidentate Phosphines

It has been used in the synthesis of new chiral bidentate phosphines, which are important for asymmetric synthesis, a key area in modern organic chemistry (Hamada, Matsuura, Oku, Hatano, & Shioiri, 1997).

Safety And Hazards

The compound is classified as a combustible solid . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

2,7-ditert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O5/c1-23(2,3)13-9-15(21(26)27)19-17(11-13)25(7,8)18-12-14(24(4,5)6)10-16(22(28)29)20(18)30-19/h9-12H,1-8H3,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSNHUACDSJJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=CC(=C2OC3=C(C=C(C=C31)C(C)(C)C)C(=O)O)C(=O)O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391148
Record name 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid

CAS RN

130525-39-2
Record name 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
LR MacGillivray, MM Siebke - Journal of chemical crystallography, 2001 - Springer
The crystal and molecular structure of molecular cleft 2,7-di-tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid (1) is reported. Crystal data for 1: triclinic, space group Pī, a = 7.934(2), …
Number of citations: 2 link.springer.com
RP Bonar-Law, JF Bickley, C Femoni… - Journal of the Chemical …, 2000 - pubs.rsc.org
Reaction of Rh2(OAc)4 and H2L (=2,7-di-tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid) in N,N-dimethylaniline gave the singly bridged dimer (AcO)3Rh2LRh2(OAc)3 and three …
Number of citations: 3 pubs.rsc.org
LR MacGillivray, MM Siebke, JL Reid - Organic letters, 2001 - ACS Publications
Reaction of 2,7-di-tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid (1), a Rebek cleft, with 1,2-trans-bis(2-pyridyl)ethylene (2) yields a three-component organic assembly, 2(1)·2 (3)…
Number of citations: 22 pubs.acs.org
LR MacGillivray, MM Siebke - MRS Online Proceedings Library (OPL …, 2001 - cambridge.org
Co-crystallization of 2,7-di-tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid (1), a Rebek cleft, with 1,2-trans-bis(4-pyridyl)ethylene 2 yields a four-component molecular assembly, 2(…
Number of citations: 4 www.cambridge.org
YH Cho, SG Rha, SK Chang, TD Chung, K Cho… - Journal of inclusion …, 1998 - Springer
A series of bis(crown ether)sbased-upon a xanthene-4,5-dicarboxylic acid skeletonwas prepared and their ionophoric properties towardalkali metal cations were investigated. Bis(…
Number of citations: 5 link.springer.com
Y Gao, J Liu, M Wang, Y Na, B Åkermark, L Sun - Tetrahedron, 2007 - Elsevier
Two corrole xanthene ligands and four corresponding Mn IV and Cu III complexes have been synthesized and spectroscopically characterized. This kind of complexes, comprising of …
Number of citations: 116 www.sciencedirect.com
PD Yarborough - 1999 - search.proquest.com
The influence of chain folding on the structure and properties of the rigid rod polymer, poly (p-phenyleneterephthalamide), was investigated. A series of folded aromatic polyamides …
Number of citations: 0 search.proquest.com
A Panunzi, F Giordano, I Orabona, F Ruffo - Inorganica chimica acta, 2005 - Elsevier
New binucleating ligands based on 4,5-disubstituted xanthenes have been prepared. The ligands, which display either mono- (acyl, nitrile) or bi-dentate (diimino, dithioamide) …
Number of citations: 12 www.sciencedirect.com
WJ Zhang, CY Li, XB Zhang, Z Jin - Analytical letters, 2007 - Taylor & Francis
The synthesis of a new compound, amide‐linked diporphyrin xanthene(ADPX), and its application for preparation of lead(II) ion selective electrodes are described. The electrode was …
Number of citations: 38 www.tandfonline.com
YY Dong, CY Li, XB Zhang, RQ Yu… - … An International Journal …, 2008 - Wiley Online Library
The synthesis of a new compound, amide‐linked manganese diporphyrin xanthene (Mn 2 Cl 2 ADPX), and its application for preparation of thiocyanate selective electrodes was …

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